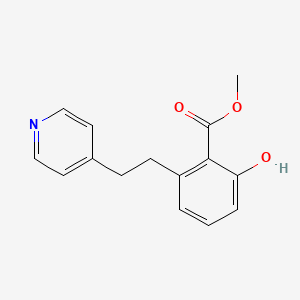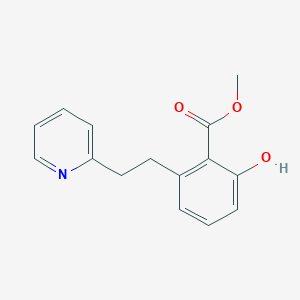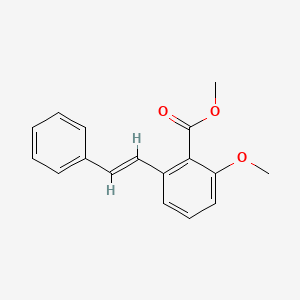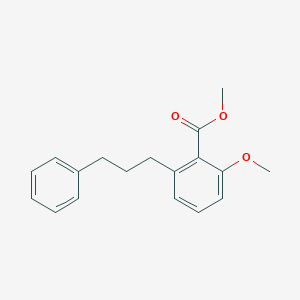![molecular formula C17H17ClO3 B6339561 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-94-6](/img/structure/B6339561.png)
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group . It also contains a methoxy group (-OCH3), a propyl group (a three-carbon chain), and a phenyl group (a benzene ring) with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction, could be used to attach the phenyl group to the propyl group . The methoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoic acid moiety would likely contribute to the compound’s polarity, while the chlorine atom would add to its molecular weight .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the benzoic acid moiety could react with bases to form a salt, or with alcohols to form an ester . The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxyl group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid and its derivatives have been explored for various applications. A review of the synthesis, characterization, and application of a similar salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlighted its potential as a substitute for acetylsalicylic acid due to its preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This positions the compound as a promising candidate for drug development (Tjahjono et al., 2022).
Synthetic Protocols and Chemistry
Protocols for synthesizing derivatives similar to this compound have been a focal point of research. 6H-Benzo[c]chromen-6-ones, with core structures of secondary metabolites and considerable pharmacological importance, are synthesized using various methods, including Suzuki coupling reactions and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These methods are crucial due to the limited quantities produced by natural sources and the significant pharmacological importance of the structures involved (Mazimba, 2016).
Bioregulatory Properties
Certain low molecular aromatic compounds, like phenylcarbonic acids, have been identified to possess bioregulatory activity, affecting both bacteria and eukaryotic cells. These compounds are of interest due to their potential diagnostic and pathogenetic value, bacteriostatic and bacteriocidal properties, and their role in the integration of the microbiome and man. This opens up possibilities for developing new therapeutic strategies based on the regulation of the balance of aromatic microbial metabolites in the human body (Beloborodova et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-21-15-11-5-9-13(16(15)17(19)20)8-4-7-12-6-2-3-10-14(12)18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHBULAKLKDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)
![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)
![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)
![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)